molecular formula C23H49N2O5P B11941463 Sphingosylphosphorylcholine-d7

Sphingosylphosphorylcholine-d7

Cat. No.: B11941463
M. Wt: 471.7 g/mol
InChI Key: JLVSPVFPBBFMBE-SPXZQVPJSA-N
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Description

Sphingosylphosphorylcholine-d7 is a deuterium-labeled derivative of sphingosylphosphorylcholine. It is a bioactive sphingolipid that plays a significant role in various biological processes. The compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of sphingosylphosphorylcholine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sphingosylphosphorylcholine-d7 is synthesized by incorporating deuterium into sphingosylphosphorylcholine. The process involves the deuteration of the sphingosine backbone, which is achieved through a series of chemical reactions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process ensures high purity and consistency of the final product. The compound is typically produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Sphingosylphosphorylcholine-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are used for further research and analysis .

Scientific Research Applications

Sphingosylphosphorylcholine-d7 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studies involving lipid metabolism and signaling pathways.

    Biology: Helps in understanding the role of sphingolipids in cellular processes such as cell proliferation, differentiation, and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, cancer, and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and diagnostic tools

Mechanism of Action

Sphingosylphosphorylcholine-d7 exerts its effects by interacting with specific molecular targets and pathways. It acts as a bioactive lipid that can modulate various cellular functions. The compound is known to interact with G protein-coupled receptors and membrane lipid rafts, leading to the activation of intracellular signaling pathways. These pathways include the release of calcium ions and the activation of protein kinases, which play crucial roles in cellular processes .

Comparison with Similar Compounds

Sphingosylphosphorylcholine-d7 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. Similar compounds include:

These compounds share structural similarities but differ in their specific biological functions and applications.

Properties

Molecular Formula

C23H49N2O5P

Molecular Weight

471.7 g/mol

IUPAC Name

[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/b18-17+/t22-,23+/m0/s1/i1D3,5D2,6D2

InChI Key

JLVSPVFPBBFMBE-SPXZQVPJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O

Origin of Product

United States

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